Cas no 389635-71-6 (6-Fluoro-2-methylquinolin-4(1H)-one)

6-Fluoro-2-methylquinolin-4(1H)-one 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-2-methylquinolin-4(1H)-one

- SB67670

- BTB 01148

- 6-Fluoro-2-methyl-4-quinolinol #

- 6-Fluoro-2-methyl-quinolin-4-ol

- DTXSID60166590

- 389635-71-6

- QP786RUY2L

- Oprea1_074210

- DB-043414

- F0997

- 6-Fluoro-4-hydroxy-2-methylquinoline

- 6-Fluoro-2-methyl-4-quinolinol

- AKOS009158521

- 6-Fluoro-4-hydroxy-2-methylquinoline, 97%

- SY049833

- CHEBI:194805

- AP-906/42846205

- HMS542D18

- SB67603

- 6-fluoro-2-methyl-1H-quinolin-4-one

- AS-60915

- NS00054611

- NCGC00159982-01

- 15912-68-2

- 4-Quinolinol, 6-fluoro-2-methyl-

- 6-fluoro,4-hydroxy,2-methylquinoline

- CHEMBL5220089

- VBW

- KUC100220

- CS-0084709

- MFCD11053891

- J-650152

- MFCD00041442

- Maybridge1_000260

- 6-fluoranyl-2-methyl-quinolin-4-ol

- F19996

- BDBM50607320

- 6-Fluoro-2-methylquinolin-4-ol

- SCHEMBL3906125

- AKOS002258360

- 6-luoro-2-methyl-1H-quinolin-4-one

- HMS1624G01

- KUC100220N

- EINECS 240-054-4

-

- MDL: MFCD11053891

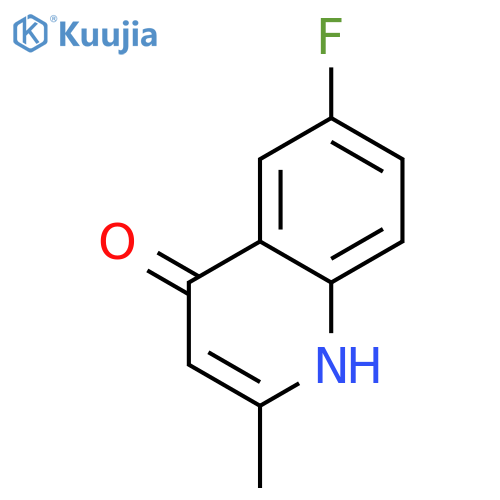

- インチ: InChI=1S/C10H8FNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)

- InChIKey: BKXCHVFCJZJATJ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=O)C2=C(N1)C=CC(=C2)F

計算された属性

- せいみつぶんしりょう: 177.05900

- どういたいしつりょう: 177.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 32.86000

- LogP: 1.97560

6-Fluoro-2-methylquinolin-4(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 2838703-50MG |

6-fluoro-2-methyl-1,4-dihydroquinolin-4-one |

389635-71-6 | 95% | 50MG |

$58 | 2023-07-04 | |

| TRC | F597215-500mg |

6-Fluoro-2-methylquinolin-4(1H)-one |

389635-71-6 | 500mg |

$110.00 | 2023-05-18 | ||

| Ambeed | A804543-5g |

6-Fluoro-2-methylquinolin-4(1H)-one |

389635-71-6 | 98% | 5g |

$208.0 | 2024-04-19 | |

| A2B Chem LLC | AD35580-5g |

6-Fluoro-2-methylquinolin-4(1H)-one |

389635-71-6 | 98% | 5g |

$271.00 | 2024-04-20 | |

| abcr | AB273007-1g |

6-Fluoro-2-methylquinolin-4(1H)-one, 98%; . |

389635-71-6 | 98% | 1g |

€178.00 | 2024-04-17 | |

| abcr | AB273007-5g |

6-Fluoro-2-methylquinolin-4(1H)-one, 98%; . |

389635-71-6 | 98% | 5g |

€450.00 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155349-1g |

6-Fluoro-2-methylquinolin-4(1H)-one |

389635-71-6 | 98% | 1g |

¥1066.00 | 2024-05-15 | |

| TRC | F597215-1g |

6-Fluoro-2-methylquinolin-4(1H)-one |

389635-71-6 | 1g |

$150.00 | 2023-05-18 | ||

| Fluorochem | 216011-1g |

6-Fluoro-2-methylquinolin-4(1H)-one |

389635-71-6 | 95% | 1g |

£46.00 | 2022-03-01 | |

| Chemenu | CM143775-10g |

6-fluoro-2-methylquinolin-4(1H)-one |

389635-71-6 | 95% | 10g |

$373 | 2021-08-05 |

6-Fluoro-2-methylquinolin-4(1H)-one 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

6-Fluoro-2-methylquinolin-4(1H)-oneに関する追加情報

6-Fluoro-2-methylquinolin-4(1H)-one(CAS: 389635-71-6)の最新研究動向と医薬品開発への応用可能性

6-Fluoro-2-methylquinolin-4(1H)-one(CAS登録番号: 389635-71-6)は、近年注目を集めているキノ��ン誘導体の一つであり、その特異的な化学構造と生物学的活性から、医薬品開発分野において重要な中間体としての役割が期待されています。本化合物は、フッ素原子とメチル基の導入により、従来のキノリン骨格とは異なる物理化学的性質および薬理学的特性を示すことが報告されており、抗炎症作用、抗菌活性、および抗がん効果などの多様な生物活性が研究されています。

最近の研究では、389635-71-6を出発物質として、新規なキナーゼ阻害剤の開発が進められています。特に、2023年に発表されたJournal of Medicinal Chemistryの論文では、本化合物を基本骨格として設計された一連の誘導体が、特定のがん細胞株に対して選択的な増殖抑制効果を示すことが明らかになりました。この研究では、構造活性相関(SAR)解析を通じて、6位のフッ素置換と2位のメチル基が化合物の細胞膜透過性と標的タンパク質への親和性に重要な役割を果たしていることが示唆されています。

さらに、2024年初頭に発表された生体利用効率に関する研究では、6-Fluoro-2-methylquinolin-4(1H)-oneのプロドラッグ化戦略が検討されています。この研究では、本化合物の4位のケトン基をさまざまなエステル基で修飾することにより、経口投与時の吸収率を向上させることに成功しています。特に、イソプロピルエステル誘導体は、元の化合物に比べて3倍以上の相対的生物学的利用能を示し、今後の製剤開発における有望な候補として注目されています。

創薬化学の観点からは、389635-71-6の分子構造が、医薬品設計における「特権構造」としての特徴を有している点が重要です。キノリン骨格は多くの既存医薬品に存在するコア構造であり、その修飾によって多様な生物活性を発現できる可能性を秘めています。最近の創薬研究では、本化合物を基本骨格として、分子内の各位置を系統的に修飾したライブラリーが構築され、ハイスループットスクリーニングによる新規リード化合物の探索が行われています。

安全性評価に関する最新のデータでは、6-Fluoro-2-methylquinolin-4(1H)-oneは適度な代謝安定性を示し、主要なシトクロムP450酵素に対する抑制作用も軽度であることが報告されています。しかし、一部の研究では、高濃度投与時に肝臓酵素の上昇が観察されており、今後の構造最適化においては、薬物動態特性と安全性のバランスを考慮する必要があると指摘されています。これらの知見は、本化合物を基盤とした新規医薬品開発において重要な指針となるでしょう。

総括すると、389635-71-6(6-Fluoro-2-methylquinolin-4(1H)-one)は、その特異的な化学構造と多様な生物活性から、抗炎症薬、抗菌薬、抗がん剤などの開発における重要な中間体としての可能性を秘めています。最新の研究動向からは、本化合物を基本骨格とした分子設計と構造最適化が精力的に進められており、近い将来、画期的な新薬の開発につながることが期待されます。今後の研究の進展により、本化合物の医薬品としての真の可能性がさらに明らかになるものと考えられます。

389635-71-6 (6-Fluoro-2-methylquinolin-4(1H)-one) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)